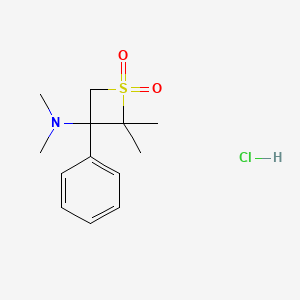![molecular formula C23H25N3O2S B6083013 1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, commonly known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Mechanism of Action
THIP acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA on the central nervous system. This results in an increase in the activity of GABAergic neurons, which in turn leads to a decrease in the activity of excitatory neurons. THIP has been shown to have a higher affinity for the δ-subunit containing GABA-A receptors, which are predominantly expressed in the thalamus and hippocampus.
Biochemical and Physiological Effects:
THIP has been shown to have a wide range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. THIP has also been shown to have analgesic properties, which may be mediated by the activation of descending inhibitory pathways in the spinal cord.
Advantages and Limitations for Lab Experiments
One of the major advantages of using THIP in lab experiments is its high selectivity for the δ-subunit containing GABA-A receptors, which allows for the study of the specific effects of this receptor subtype. THIP also has a relatively long half-life, which allows for sustained activation of the receptor. However, THIP has been shown to have a narrow therapeutic window, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of THIP. One area of focus is the development of more selective and potent δ-subunit containing GABA-A receptor modulators. Another area of focus is the investigation of the potential therapeutic applications of THIP in various neurological and psychiatric disorders. Additionally, the use of THIP in combination with other drugs may provide new treatment options for these disorders. Finally, the development of new methods for the synthesis and delivery of THIP may improve its efficacy and safety.
Synthesis Methods
THIP can be synthesized using various methods, including the reaction of 5-methyl-2-thiophenemethylamine with 6-phenoxy-3-pyridinecarboxylic acid, followed by the addition of piperidine and carboxylic acid. Another method involves the reaction of 5-methyl-2-thiophenemethylamine with 6-phenoxy-3-pyridinecarboxylic acid chloride, followed by the addition of piperidine and carboxylic acid.
Scientific Research Applications
THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and sleep disorders. THIP has also been studied for its potential use as an anesthetic and as an analgesic. THIP has been shown to have a high affinity for the GABA-A receptor, which is the primary target for many drugs used to treat these disorders.
properties
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-17-7-9-21(29-17)16-26-13-11-18(12-14-26)23(27)25-19-8-10-22(24-15-19)28-20-5-3-2-4-6-20/h2-10,15,18H,11-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMNWLBMJMJXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![2-(methylthio)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6082940.png)

![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)
![methyl 4,5-dimethoxy-2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B6082975.png)

![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)
![4-[4-(1-naphthyloxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6082994.png)
![2-{[3-cyano-4-(2-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B6083003.png)
![4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6083030.png)
![2,2'-[ethane-1,2-diylbis(5-thioxo-1H-tetrazole-4,1(5H)-diyl)]bis(6,8-dioxabicyclo[3.2.1]octan-4-one)](/img/structure/B6083036.png)
![N,N'-{[(4,7-dimethyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B6083041.png)